molecular formula C14H20N2O4S B10888152 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10888152
M. Wt: 312.39 g/mol
InChI Key: FXGGTZQOXPQMDX-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine is a chemical compound that features a piperazine ring substituted with a benzodioxole group and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Formation of the Benzodioxole Group: The benzodioxole group can be synthesized from catechol and formaldehyde under acidic conditions.

    Attachment to Piperazine: The benzodioxole group is then attached to the piperazine ring through a nucleophilic substitution reaction.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation, using reagents such as ethylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives of the benzodioxole group.

    Reduction: Reduced forms of the ethylsulfonyl group.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives of benzodioxole and piperazine have been tested against various bacterial strains, demonstrating effective inhibition.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Anticancer Potential

Studies have suggested that the compound may possess anticancer properties, potentially inducing apoptosis in cancer cells through mechanisms involving cell cycle arrest and intrinsic pathway activation.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis induction
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)25Intrinsic pathway activation

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into their potential applications:

  • Anticancer Study :
    • A study evaluated the effects of similar piperazine derivatives on cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis markers.
  • Antimicrobial Study :
    • Research demonstrated that benzodioxole derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzodioxole group may facilitate binding to certain receptors, while the ethylsulfonyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole group but differs in the amine substitution.

    Methyl 1,3-Benzodioxol-5-yl (hydroxy)acetate: Similar benzodioxole structure but with different functional groups.

Uniqueness: 1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine is unique due to the combination of the benzodioxole and ethylsulfonyl groups attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.

Biological Activity

1-(1,3-Benzodioxol-5-ylmethyl)-4-(ethylsulfonyl)piperazine is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperazine ring and an ethylsulfonyl group attached to a benzodioxole moiety, suggests diverse pharmacological applications. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and findings.

  • Molecular Formula : C14H20N2O4S
  • Molecular Weight : 312.39 g/mol
  • CAS Number : 428853-29-6

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study assessed its effectiveness against various pathogens, including Candida albicans, which is known for forming resilient biofilms. The compound demonstrated significant inhibition of biofilm formation, suggesting its potential as an antifungal agent.

CompoundActivityReference
This compoundInhibits C. albicans biofilms

Anticancer Properties

The compound has also been investigated for its anticancer properties. Its structural features allow it to interact with various biological targets, potentially modulating enzyme activities and receptor functions associated with cancer progression. A comparative study highlighted that similar compounds with variations in their structure exhibited different levels of cytotoxicity against cancer cell lines.

CompoundStructure VariationCytotoxicity LevelReference
This compoundEthylsulfonyl group presentModerate
1-(1,3-Benzodioxol-5-ylmethyl)piperazineLacks ethylsulfonyl groupLow

The biological activity of this compound can be attributed to its ability to engage in π-π interactions and hydrogen bonding with target proteins. These interactions are crucial for modulating various biological pathways.

Interaction Studies

Studies have shown that the compound can interact with several molecular targets:

  • Enzymes : It may inhibit specific enzyme activities that are critical for pathogen survival or cancer cell proliferation.
  • Receptors : The compound might modulate receptor functions that play a role in cellular signaling pathways.

Case Studies and Research Findings

A review of literature reveals several case studies focusing on the synthesis and biological evaluation of related compounds:

  • Study on Synthesis : A metal-free coupling reaction was employed to synthesize derivatives of the compound, enhancing the understanding of structure-activity relationships (SAR) in related piperazines .
  • Comparative Analysis : Research comparing various substituted piperazines found that modifications in the benzodioxole moiety significantly affected biological activity, indicating the importance of this structural feature in drug design .

Properties

Molecular Formula

C14H20N2O4S

Molecular Weight

312.39 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-ethylsulfonylpiperazine

InChI

InChI=1S/C14H20N2O4S/c1-2-21(17,18)16-7-5-15(6-8-16)10-12-3-4-13-14(9-12)20-11-19-13/h3-4,9H,2,5-8,10-11H2,1H3

InChI Key

FXGGTZQOXPQMDX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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